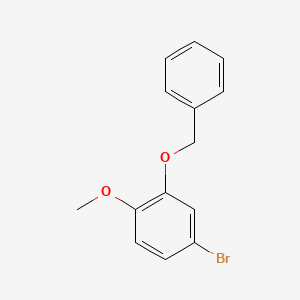

2-(Benzyloxy)-4-bromo-1-methoxybenzene

概要

説明

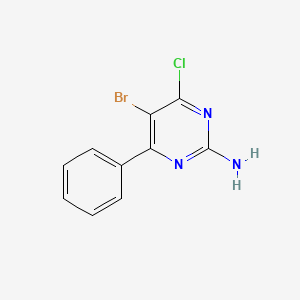

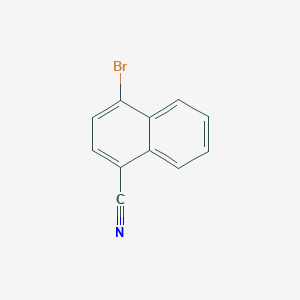

“2-(Benzyloxy)-4-bromo-1-methoxybenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating single and double bonds. The “benzyloxy” and “methoxy” groups are both ether groups attached to the benzene ring, and the “bromo” indicates the presence of a bromine atom .

Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-4-bromo-1-methoxybenzene” would be characterized by the presence of a benzene ring, with the benzyloxy, bromo, and methoxy groups attached at different positions. The exact structure would depend on the positions of these groups on the benzene ring .

Chemical Reactions Analysis

The chemical reactions of “2-(Benzyloxy)-4-bromo-1-methoxybenzene” would depend on the specific conditions and reagents present. Benzylic hydrogens are activated towards free radical attack, and SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-4-bromo-1-methoxybenzene” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

科学的研究の応用

Synthesis of Hydroquinone Derivatives

2-(Benzyloxy)-4-bromoanisole: is utilized in the synthesis of 2-(benzyloxy)hydroquinone . This process is significant in the production of hydroquinone derivatives which are crucial in various fields such as photography, cosmetic bleaching agents, and as a polymerization inhibitor in monomer storage and transportation .

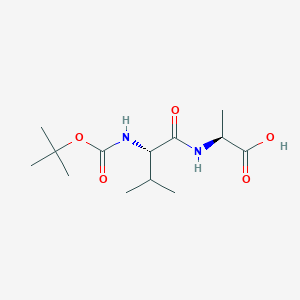

Preparation of Sequential Polypeptides

This compound serves as a starting material for preparing sequential polypeptides. Polypeptides have diverse applications ranging from drug delivery systems to the creation of novel biomaterials. The ability to sequence polypeptides precisely allows for the design of molecules with specific biological functions .

Reagent for Synthesis of Multidentate Chelating Ligands

2-(Benzyloxy)-4-bromoanisole: acts as a reagent in the synthesis of multidentate chelating ligands. These ligands are essential in coordination chemistry and are used to form stable complexes with metal ions, which have implications in catalysis, environmental remediation, and medicine .

Pharmaceutical Research Intermediate

As an intermediate in pharmaceutical research, 2-(Benzyloxy)-4-bromoanisole is involved in the synthesis of various pharmaceutical agents. Its role is pivotal in the development of new drugs and therapeutic agents, contributing to advancements in healthcare .

Organic Synthesis

In organic synthesis, this compound is employed for introducing benzyloxy groups into molecules. The benzyloxy group is a common protecting group for alcohols and phenols, which can be removed under mild conditions without affecting the rest of the molecule .

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-4-bromoanisole: is emerging as a mild and convenient reagent for the synthesis of benzyl ethers and esters. These compounds are widely used as protecting groups in synthetic chemistry due to their stability and ease of removal .

Material Science Applications

The compound’s ability to act as an intermediate in the synthesis of complex organic molecules makes it valuable in material science. It can contribute to the development of new materials with specific optical, electrical, or mechanical properties .

Analytical Chemistry

In analytical chemistry, derivatives of 2-(Benzyloxy)-4-bromoanisole can be used as standards or reagents in chromatographic analysis and other analytical techniques to quantify or identify substances within a mixture .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-bromo-1-methoxy-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-13-8-7-12(15)9-14(13)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFXGGNLPNBCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565305 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

CAS RN |

78504-28-6 | |

| Record name | 2-(Benzyloxy)-4-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。